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Abstract
This document provides detailed application notes and protocols for the generation and

validation of a Vasoactive Intestinal Peptide (VIP) knockout (KO) mouse model. Vasoactive

Intestinal Peptide is a neuropeptide with a wide range of biological functions, including

regulation of smooth muscle tone, epithelial secretion, and immune responses.[1][2] The VIP

knockout mouse is a critical tool for investigating the physiological roles of VIP and for the

development of therapeutic agents targeting the VIP signaling pathway. This guide covers

methodologies for gene targeting via CRISPR-Cas9 and homologous recombination,

genotyping procedures, and an overview of the VIP signaling pathway.

Introduction
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid peptide hormone that belongs to the

glucagon/secretin superfamily.[1] It is widely expressed in the central and peripheral nervous

systems, as well as in the gastrointestinal, respiratory, and urogenital tracts. VIP exerts its

effects by binding to two G protein-coupled receptors, VPAC1 and VPAC2, which subsequently

activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[1]
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The diverse functions of VIP include vasodilation, bronchodilation, stimulation of intestinal

secretion, and modulation of immune cell activity.[1][2] Given its broad physiological roles,

dysregulation of the VIP signaling pathway has been implicated in various pathological

conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. The

development of a VIP knockout mouse model provides an invaluable in vivo system to dissect

the precise functions of VIP and to evaluate the efficacy and safety of novel therapeutics

targeting this pathway.

Methods for Generating VIP Knockout Mice
The generation of a VIP knockout mouse can be achieved through several gene-editing

technologies. The two most common and well-established methods are CRISPR-Cas9 and

homologous recombination in embryonic stem (ES) cells.

CRISPR-Cas9 Mediated Gene Knockout
The CRISPR-Cas9 system offers a rapid and efficient method for generating knockout mice by

introducing targeted double-strand breaks in the genome, which are then repaired by the error-

prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations and

a functional knockout.[3]
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Caption: Workflow for generating VIP knockout mice using CRISPR-Cas9.

Protocol: CRISPR-Cas9 Mediated Generation of VIP KO Mice
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sgRNA Design and Synthesis:

Design single guide RNAs (sgRNAs) targeting an early exon of the mouse Vip gene.

Publicly available tools such as CHOPCHOP can be used to design sgRNAs with high

predicted efficiency and low off-target effects.[4]

Synthesize the designed sgRNAs in vitro.

Preparation of Cas9 and Zygotes:

Obtain commercially available Cas9 mRNA or protein.

Collect zygotes from superovulated female mice (e.g., C57BL/6 strain).[3]

Microinjection:

Prepare a microinjection mix containing the sgRNA and Cas9 protein/mRNA.[3]

Microinject the mixture into the pronucleus or cytoplasm of the collected zygotes.[3]

Embryo Transfer and Generation of Founder Mice:

Culture the microinjected zygotes overnight to the 2-cell stage.

Surgically transfer the viable embryos into the oviducts of pseudopregnant surrogate

mothers.[3]

Allow the pregnancies to proceed to term and screen the resulting pups for the desired

mutation.

Homologous Recombination in Embryonic Stem Cells
This traditional method involves introducing a targeting vector into embryonic stem (ES) cells.

The vector contains sequences homologous to the target gene (Vip), flanking a selection

marker. Through homologous recombination, the endogenous Vip gene is replaced by the

targeting construct.
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Caption: Workflow for generating VIP knockout mice via homologous recombination.
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Protocol: Generation of VIP KO Mice by Homologous Recombination

Targeting Vector Construction:

Design a targeting vector containing 5' and 3' homology arms corresponding to the

genomic sequences flanking the Vip gene.

Insert a positive selection cassette (e.g., neomycin resistance gene) between the

homology arms to replace a critical exon of the Vip gene.

Include a negative selection marker (e.g., diphtheria toxin A) outside the homology arms to

select against random integration.

ES Cell Transfection and Selection:

Culture mouse ES cells (e.g., from a 129/sv strain).

Introduce the linearized targeting vector into the ES cells via electroporation.[5]

Select for successfully targeted ES cell clones using positive-negative selection.

Validation of Targeted ES Cell Clones:

Screen the selected clones by PCR and Southern blotting to confirm correct integration of

the targeting vector.[6]

Perform karyotyping to ensure the chromosomal integrity of the targeted ES cells.[6]

Generation of Chimeric Mice:

Inject the validated targeted ES cells into blastocysts from a different mouse strain (e.g.,

C57BL/6).[6]

Transfer the injected blastocysts into pseudopregnant surrogate mothers.

The resulting offspring (chimeras) will be composed of cells from both the host blastocyst

and the injected ES cells.
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Germline Transmission and Establishment of the KO Line:

Breed the chimeric mice with wild-type mice.

Screen the F1 generation for germline transmission of the targeted allele by genotyping.

Interbreed heterozygous mice to generate homozygous VIP knockout mice.

Genotyping and Validation
Accurate genotyping is crucial to identify founder mice with the desired mutation and to

maintain the knockout colony.

Protocol: PCR-Based Genotyping

DNA Extraction:

Isolate genomic DNA from tail biopsies or ear punches of the mice. A variety of

commercial kits or standard protocols involving proteinase K digestion and DNA

precipitation can be used.[7][8]

PCR Amplification:

Design PCR primers that flank the targeted region of the Vip gene. For a knockout allele,

one primer can be designed within the selection cassette.

Perform PCR using the extracted genomic DNA as a template.

Gel Electrophoresis:

Analyze the PCR products by agarose gel electrophoresis. The size of the amplified

fragments will differ between wild-type, heterozygous, and homozygous knockout mice.

Table 1: Example Genotyping Primer Design and Expected PCR Product Sizes
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Allele
Forward Primer
Location

Reverse Primer
Location

Expected Product
Size (bp)

Wild-Type Upstream of Exon 1
Downstream of Exon

1
~200

Knockout Upstream of Exon 1 Within Neo Cassette ~400

Validation of Knockout:

RT-PCR: To confirm the absence of Vip mRNA expression in homozygous knockout mice.

Western Blot or ELISA: To confirm the absence of VIP protein in relevant tissues.

Sanger Sequencing: To confirm the specific indel mutation in CRISPR-generated founders.

Vasoactive Intestinal Peptide (VIP) Signaling
Pathway
VIP primarily signals through the VPAC1 and VPAC2 receptors, which are coupled to the Gαs

protein.[1] This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP,

and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various

downstream targets, leading to the physiological effects of VIP.
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Caption: Simplified VIP signaling pathway.

Phenotypic Analysis of VIP Knockout Mice
Previous studies on VIP knockout mice have revealed several key phenotypes, providing

insights into the in vivo functions of VIP.

Table 2: Summary of Reported Phenotypes in VIP Knockout Mice
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System Phenotype Reference

Respiratory

Spontaneous airway

inflammation with an

accumulation of lymphocytes

and eosinophils, and airway

hyper-responsiveness to

methacholine, consistent with

an asthma phenotype.[9][10]

Upregulation of pro-

inflammatory and pro-

remodeling genes.[9]

--INVALID-LINK--[9][10]

Circadian Rhythms

In constant darkness, VIP/PHI-

deficient mice exhibit

pronounced abnormalities in

their circadian system and

deficits in the response of their

circadian system to light.[11]

[12] This suggests VIP is

critically involved in the

generation and

synchronization of circadian

oscillations.[11][12]

--INVALID-LINK--[11][12]

Gastrointestinal

In a model of colitis, VIP KO

mice developed a milder

clinical profile with lower levels

of pro-inflammatory cytokines

like TNF-α and IL-6 compared

to wild-type mice.[13]

--INVALID-LINK--[13]

Immune System

Chronic loss of VIP can lead to

disruptions in certain

immunological compartments,

with some studies showing

robust T-cell responses in VIP

KO mice.[13]

--INVALID-LINK--[13]
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Conclusion
The Vasoactive Intestinal Peptide knockout mouse model is an essential tool for elucidating the

complex roles of VIP in health and disease. This document provides a comprehensive overview

of the methodologies required to generate and validate these models, as well as a summary of

their known phenotypes. The detailed protocols and workflows are intended to serve as a

valuable resource for researchers in academia and the pharmaceutical industry, facilitating

further investigation into the therapeutic potential of targeting the VIP signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://techtransfer.universityofcalifornia.edu/NCD/20059.html
https://techtransfer.universityofcalifornia.edu/NCD/20059.html
https://journals.physiology.org/doi/full/10.1152/ajpregu.00200.2003
https://karger.com/nim/article/22/3/203/229895/Vasoactive-Intestinal-Peptide-Deficient-Mice
https://www.benchchem.com/product/b15589968#creating-a-vasoactive-intestinal-peptide-knockout-mouse-model
https://www.benchchem.com/product/b15589968#creating-a-vasoactive-intestinal-peptide-knockout-mouse-model
https://www.benchchem.com/product/b15589968#creating-a-vasoactive-intestinal-peptide-knockout-mouse-model
https://www.benchchem.com/product/b15589968#creating-a-vasoactive-intestinal-peptide-knockout-mouse-model
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15589968?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

